molecular formula C15H12O5 B14381139 1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate CAS No. 88346-95-6

1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate

Cat. No.: B14381139
CAS No.: 88346-95-6
M. Wt: 272.25 g/mol
InChI Key: KDAHTXCHTYVWJP-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between an indene and a pyran ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-indanedione with aldehydes in the presence of a catalyst like L-proline under solvent-free conditions . The reaction mixture is then treated with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is unique due to its specific functional groups and the stability provided by the spiro connection. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

88346-95-6

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(1',3'-dioxospiro[3,4-dihydropyran-2,2'-indene]-4-yl) acetate

InChI

InChI=1S/C15H12O5/c1-9(16)20-10-6-7-19-15(8-10)13(17)11-4-2-3-5-12(11)14(15)18/h2-7,10H,8H2,1H3

InChI Key

KDAHTXCHTYVWJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2(C(=O)C3=CC=CC=C3C2=O)OC=C1

Origin of Product

United States

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